

Technical Monograph: Spectroscopic Characterization & Synthesis of p-tert-Butylphenyl Chloroformate

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Compound of Interest

Compound Name: *p*-tert-Butylphenyl chloroformate

CAS No.: 33129-84-9

Cat. No.: B1604782

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CAS: 19133-51-8 Formula: C₁₁H₁₃ClO₂ MW: 212.67 g/mol IUPAC: 4-tert-butylphenyl carbonochloridate

Executive Summary

p-tert-Butylphenyl chloroformate is a reactive electrophile combining the lipophilicity of the tert-butyl group with the high reactivity of a chloroformate. Its primary utility lies in modifying nucleophiles (amines, alcohols) to introduce the p-tert-butylphenoxy carbonyl moiety, often used to tune solubility or control molecular weight in polymerization. Accurate spectroscopic identification is critical due to its susceptibility to hydrolysis, where it degrades back to 4-tert-butylphenol.

Spectroscopic Profile & Structural Characterization[1][2][3][4][5][6]

The following data represents the authoritative spectral signature for **p-tert-Butylphenyl chloroformate**. These values are critical for distinguishing the pure reagent from its hydrolysis product (the phenol) and the symmetric carbonate byproduct.

Infrared Spectroscopy (FT-IR)

The carbonyl stretch is the primary diagnostic peak. Chloroformates exhibit a significantly higher wavenumber shift compared to standard esters or carbonates due to the electronegativity of the chlorine atom.

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Diagnostic Note
C=O[1][2][3][4] Stretch	1775 – 1795	Strong	Primary Identifier. Significantly higher than carbonates (~1740 cm ⁻¹).
C-H Stretch (Ar)	3030 – 3060	Weak	Aromatic ring protons.
C-H Stretch (Alk)	2960 – 2970	Medium	Characteristic tert-butyl methyl C-H asymmetric stretch.
C-O-C Stretch	1160 – 1240	Strong	Aryl-Oxygen stretch.
C-Cl Stretch	680 – 750	Medium	Often obscured by aromatic out-of-plane bends.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum exhibits a classic AA'BB' splitting pattern in the aromatic region, distinct from the phenol precursor due to the deshielding effect of the chloroformate group.

¹H NMR (400 MHz, CDCl₃)

Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Context
7.40 – 7.45	Doublet (d, $J \approx 8.8$ Hz)	2H	Ar-H (meta to O)	Protons ortho to the tert-butyl group.
7.10 – 7.15	Doublet (d, $J \approx 8.8$ Hz)	2H	Ar-H (ortho to O)	Deshielded by the -OCOCl group relative to phenol.
1.33	Singlet (s)	9H	-C(CH ₃) ₃	The tert-butyl group; highly diagnostic sharp singlet.

Note: Traces of hydrolysis are easily identified by a shift of the aromatic doublet (ortho to Oxygen) upfield toward 6.8 ppm (characteristic of the phenol).

¹³C NMR (100 MHz, CDCl₃)

Shift (δ , ppm)	Assignment
150.8	C=O (Chloroformate carbonyl)
149.5	Ar-C-O (Ipso carbon)
148.2	Ar-C-tBu (Para carbon)
126.8	Ar-C (Meta to O)
120.5	Ar-C (Ortho to O)
34.6	C(CH ₃) ₃ (Quaternary)
31.4	C(CH ₃) ₃ (Methyls)

Synthesis Protocol: The Triphosgene Method

While phosgene gas is the traditional reagent, modern laboratory safety standards favor Triphosgene (Bis(trichloromethyl) carbonate). This solid reagent is safer to weigh and handle, generating phosgene in situ in stoichiometric amounts.

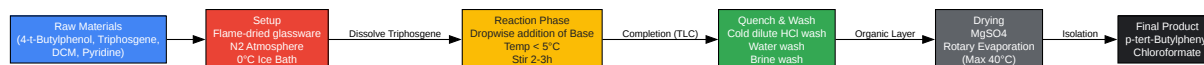
Reaction Logic

The reaction proceeds via nucleophilic attack of the phenoxide (generated by base) on the in situ generated phosgene.

- Stoichiometry: 1 mol Triphosgene generates 3 mol Phosgene.
- Critical Control: Temperature must be kept $<5^{\circ}\text{C}$ to prevent the formation of the symmetric carbonate (di-*p*-tert-butylphenyl carbonate).

Workflow Diagram

The following Graphviz diagram illustrates the critical path for synthesis and purification.



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Figure 1: Step-by-step synthesis workflow using the Triphosgene method.

Detailed Procedure

- Preparation: In a flame-dried 3-neck round bottom flask equipped with a dropping funnel and N_2 inlet, dissolve Triphosgene (0.35 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C . [5]
- Activation: Add a catalytic amount of activated charcoal (optional but helps phosgene generation kinetics).
- Addition: Dissolve 4-tert-butylphenol (1.0 eq) and Pyridine (1.05 eq) in DCM. Add this solution dropwise to the triphosgene mixture over 1 hour.

- Why? Slow addition ensures phosgene is always in excess, preventing the phenol from reacting with the product to form the diphenyl carbonate byproduct.
- Workup: Once TLC shows consumption of phenol, quench with cold 1N HCl (to remove pyridine). Wash the organic layer with water and brine.[6]
- Isolation: Dry over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure.
 - Caution: Do not heat above $40^{\circ}C$ during evaporation to avoid thermal decomposition.

Handling, Stability & Safety

Chloroformates are lachrymators and corrosive. They react vigorously with water.

Parameter	Specification
Storage	Store at $2-8^{\circ}C$ under Argon/Nitrogen.
Moisture Sensitivity	High.[6] Hydrolyzes to HCl and Phenol.
Container	Glass or Teflon. Avoid metal seals (corrosion risk).
PPE	Full face shield, chemically resistant gloves (Nitrile/Neoprene), Fume hood.

Quality Control (Self-Validating System)

Before using the reagent in critical applications (e.g., peptide coupling), perform a "Water Test":

- Take a small aliquot (10 mg).
- Add to 0.5 mL water/acetone mix.
- Check pH.[7] Rapid drop in pH (due to HCl release) confirms active chloroformate.
- TLC should show conversion back to the starting phenol (lower R_f).

References

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